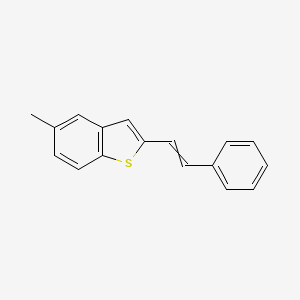
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a methyl group at the 5th position and a phenylethenyl group at the 2nd position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-phenylethenyl)-1-benzothiophene can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative of the phenylethenyl group is reacted with a halogenated benzothiophene under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethyl derivatives.
Substitution: Nitro-substituted benzothiophenes.
Scientific Research Applications
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic uses is ongoing.
Industry: It can be utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-phenylethenyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the sulfur atom in the thiophene ring can participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethenyl-1-benzothiophene: Lacks the methyl group at the 5th position.
5-Methyl-1-benzothiophene: Lacks the phenylethenyl group at the 2nd position.
2-Phenylethyl-1-benzothiophene: The phenylethenyl group is reduced to a phenylethyl group.
Uniqueness
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene is unique due to the presence of both the methyl and phenylethenyl groups, which confer distinct chemical properties and reactivity. The combination of these substituents can enhance its stability, solubility, and potential biological activity compared to similar compounds.
Properties
CAS No. |
84258-73-1 |
|---|---|
Molecular Formula |
C17H14S |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
5-methyl-2-(2-phenylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C17H14S/c1-13-7-10-17-15(11-13)12-16(18-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
MGLSJOCNBDEJRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















